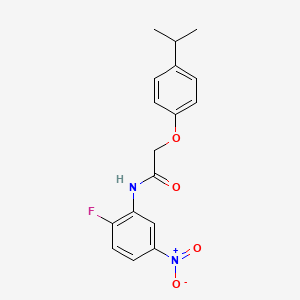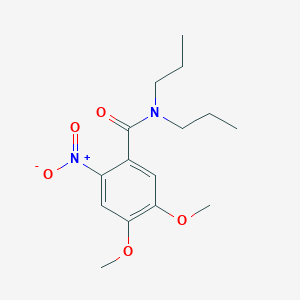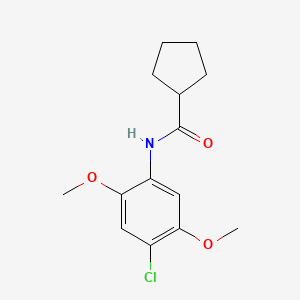
N-(4-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as APDC, is a chemical compound that has been studied extensively for its potential applications in scientific research. APDC is a heterocyclic organic compound that contains both a benzodioxine ring and an amide group. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
作用机制
The mechanism of action of APDC is not fully understood, but it is believed to involve the formation of stable complexes with metal ions, particularly copper. These complexes can then be analyzed using a variety of techniques, including UV-Vis spectroscopy and X-ray crystallography.
Biochemical and physiological effects:
As APDC is primarily used as a ligand for metal ions, it does not have any direct biochemical or physiological effects. However, its ability to form stable complexes with metal ions has led to its use in the analysis of copper in biological samples, which can have important implications for the diagnosis and treatment of copper-related diseases.
实验室实验的优点和局限性
One of the main advantages of APDC is its ability to form stable complexes with metal ions, particularly copper. This has led to its use in a variety of laboratory experiments, including the analysis of copper in biological samples. However, one limitation of APDC is that it can be difficult to synthesize in large quantities, which can limit its use in some experiments.
未来方向
There are several potential future directions for research involving APDC. One area of interest is the development of new methods for synthesizing APDC, which could increase its availability for use in laboratory experiments. Another area of interest is the development of new applications for APDC, particularly in the field of catalysis. Additionally, further research is needed to fully understand the mechanism of action of APDC and its potential applications in scientific research.
合成方法
APDC can be synthesized using a variety of methods, including the reaction of 4-acetylphenylhydrazine with 1,2-dihydroxybenzene, followed by acetylation and cyclization. Another method involves the reaction of 4-acetylphenylhydrazine with 1,2-dihydroxybenzene in the presence of a Lewis acid catalyst, such as aluminum chloride. Both methods have been shown to produce high yields of APDC.
科学研究应用
APDC has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a ligand for metal ions, particularly copper. APDC has been shown to form stable complexes with copper ions, which has led to its use in the analysis of copper in biological samples. APDC has also been studied for its potential applications in catalysis, as well as in the synthesis of other organic compounds.
属性
IUPAC Name |
N-(4-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-11(19)12-2-5-14(6-3-12)18-17(20)13-4-7-15-16(10-13)22-9-8-21-15/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZDJAZWMIFDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5822688.png)

![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid](/img/structure/B5822697.png)
![ethyl 4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5822705.png)


![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5822722.png)
![N-(3-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5822730.png)




![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5822788.png)
![N-[4-(dimethylamino)benzyl]-2-(4-methylphenyl)acetamide](/img/structure/B5822790.png)